Benzyl 1-{[(tert-butoxy)carbonyl]amino}-5-azaspiro[2.3]hexane-5-carboxylate

Orthogonal protecting groups Solid-phase peptide synthesis Medicinal chemistry

This orthogonally protected Boc/Bn spirocyclic diamine enables chemoselective stepwise deprotection—acid-labile Boc removal followed by hydrogenolytic benzyl ester cleavage—achieving >80% two-step yields without scaffold degradation. Unlike the Cbz/tBu analog (CAS 1251012-85-7), this protection scheme permits late-stage azetidine nitrogen functionalization. The rigid spiro[2.3]hexane core is a conformationally constrained piperidine isostere that reduces target-binding entropy penalty by 2–4 kcal/mol. With LogP 2.92 and TPSA 67.87 Ų, it resides in optimal CNS drug space, minimizing additional synthetic manipulation. Essential for peptidomimetic libraries targeting GPCRs, ion channels, and protein–protein interactions.

Molecular Formula C18H24N2O4
Molecular Weight 332.4
CAS No. 1934773-84-8
Cat. No. B2724117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1-{[(tert-butoxy)carbonyl]amino}-5-azaspiro[2.3]hexane-5-carboxylate
CAS1934773-84-8
Molecular FormulaC18H24N2O4
Molecular Weight332.4
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC12CN(C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C18H24N2O4/c1-17(2,3)24-15(21)19-14-9-18(14)11-20(12-18)16(22)23-10-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,21)
InChIKeyIBSPSKWNPZLNEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 1-{[(tert-butoxy)carbonyl]amino}-5-azaspiro[2.3]hexane-5-carboxylate (CAS 1934773-84-8): A Dual-Protected Spirocyclic Diamine Building Block


Benzyl 1-{[(tert-butoxy)carbonyl]amino}-5-azaspiro[2.3]hexane-5-carboxylate (CAS 1934773-84-8) is a conformationally restricted spirocyclic diamine building block featuring orthogonally protected amino and carboxylic acid functionalities. The compound incorporates a tert-butoxycarbonyl (Boc) protecting group on the primary amine at position 1 of the spiro[2.3]hexane scaffold and a benzyl (Bn) ester at the azetidine nitrogen (position 5), yielding a molecular formula of C₁₈H₂₄N₂O₄ and a molecular weight of 332.39 g/mol . This protection scheme enables sequential, chemoselective deprotection under distinct conditions—acidic cleavage for the Boc group and catalytic hydrogenolysis for the benzyl ester—facilitating stepwise functionalization in multi-step synthetic sequences. The rigid spirocyclic framework, characterized by a cyclopropane ring fused to an azetidine, serves as a conformationally constrained piperidine isostere, making this compound a valuable intermediate for peptidomimetic design and the synthesis of bioactive molecules [1]. Its role as an orthogonally protected, rigid diamine is essential for applications requiring precise control over amine reactivity, such as the construction of diverse compound libraries in medicinal chemistry programs targeting enzymes, receptors, and protein–protein interactions [1].

Why Benzyl 1-{[(tert-butoxy)carbonyl]amino}-5-azaspiro[2.3]hexane-5-carboxylate Cannot Be Interchanged with Its Closest Analogs


The selection of an orthogonally protected spirocyclic diamine is a critical decision point in multi-step synthesis, where the order and compatibility of deprotection steps govern the success of the entire synthetic route. A seemingly minor swap—such as replacing the Boc/Bn combination of the target compound with the Cbz/tBu system found in its closest commercial analog, tert-butyl 1-{[(benzyloxy)carbonyl]amino}-5-azaspiro[2.3]hexane-5-carboxylate (CAS 1251012-85-7)—can disrupt downstream chemistry by forcing incompatible deprotection conditions or leading to premature scaffold degradation . Synthetic sequences that rely on acid-stable intermediates to survive hydrogenolytic removal of a benzyl ester cannot simply substitute in an acid-labile tert-butyl ester, and vice versa [1]. Even within the same scaffold family, variations in protecting groups alter key physicochemical properties such as lipophilicity (LogP) and topological polar surface area (TPSA), directly influencing compound behavior in biological assays, membrane permeability, and the feasibility of subsequent purification steps . Consequently, naive substitution of building blocks sharing the same spirocyclic core can result in failed deprotection, low yields, and irreproducible biological data, undermining both medicinal chemistry campaigns and scale-up efforts.

Quantitative Differentiation of Benzyl 1-{[(tert-butoxy)carbonyl]amino}-5-azaspiro[2.3]hexane-5-carboxylate from Closest Analogs


Orthogonal Protection Strategy Enables Sequential Deprotection Under Mutually Exclusive Conditions

The target compound (Boc/Bn) permits selective removal of the Boc group with trifluoroacetic acid (TFA) while retaining the benzyl ester, which is cleavable by hydrogenolysis (H₂, Pd/C). In contrast, the closest analog tert-butyl 1-{[(benzyloxy)carbonyl]amino}-5-azaspiro[2.3]hexane-5-carboxylate (CAS 1251012-85-7, Cbz/tBu) exhibits reversed orthogonality: Cbz is removed by hydrogenolysis and tBu ester by TFA . These protection schemes are mutually exclusive in practice; a synthetic route requiring acid exposure of a free amine intermediate forces selection of the Boc/Bn combination to prevent ester loss. Quantitative comparative analysis of protecting group stability shows that Boc removal proceeds with >95% efficiency within 1 hour in 50% TFA/CH₂Cl₂, while benzyl ester hydrogenolysis achieves >98% conversion under 1 atm H₂ with 10% Pd/C in methanol within 2 hours [1]. The Cbz/tBu analog shows analogous deprotection efficiency but with inverted acid/hydrogen sensitivity, directly dictating reagent and solvent compatibility in multi-step sequences .

Orthogonal protecting groups Solid-phase peptide synthesis Medicinal chemistry

Computed Lipophilicity (LogP) Directs Membrane Permeability and Purification Strategy

Computational chemistry data from ChemScene indicates that the target compound (Boc/Bn) has a LogP of 2.92 and a topological polar surface area (TPSA) of 67.87 Ų . The closely related 5-Boc-5-aza-spiro[2.3]hexane-1-carboxylic acid (CAS 1251012-82-4), lacking the benzyl ester, exhibits a lower logP (estimated ~0.5) and a higher TPSA (~87 Ų), making it significantly more polar and water-soluble . This quantifiable difference in physicochemical properties influences chromatographic retention (HPLC), membrane permeability (Caco-2 assays), and formulation compatibility. The target compound's moderate lipophilicity renders it suitable for passive membrane diffusion, while its analog's hydrophilicity may require prodrug strategies or formulation with permeability enhancers [1].

Lipophilicity ADME Drug-likeness

Conformational Rigidity Quantified by X-ray Diffraction and Exit Vector Plots

X-ray diffraction studies on monoprotected 1,5-diaminospiro[2.3]hexane derivatives reveal that the spirocyclic scaffold restricts molecular flexibility to a single dominant conformation, in contrast to flexible piperidine-based counterparts [1]. Exit vector plot (EVP) analysis demonstrates that the 5-azaspiro[2.3]hexane core provides a defined spatial arrangement of amino and carboxylate functional groups, with angular constraints deviating by less than 15° from ideal piperidine geometry, making it an effective isosteric replacement [1]. Comparatively, acyclic or monocyclic amino acid precursors (e.g., N-Boc-4-aminopiperidine-4-carboxylic acid) exhibit multiple low-energy conformations with rotational freedom exceeding 60°, leading to entropic penalties upon target binding [2]. The target compound's pre-organized geometry can enhance binding affinity by reducing the conformational entropy penalty (ΔS) by an estimated 2–4 kcal/mol, based on analogous spirocyclic systems [3].

Conformational analysis Peptidomimetics Isosteric replacement

Best Research and Industrial Application Scenarios for Benzyl 1-{[(tert-butoxy)carbonyl]amino}-5-azaspiro[2.3]hexane-5-carboxylate


Stepwise Synthesis of Peptidomimetic Inhibitors with Orthogonal Amine Reactivity

In the construction of peptidomimetic enzyme inhibitors, the target compound’s orthogonal protection enables the sequential introduction of two distinct pharmacophoric elements. The Boc group is first removed under acidic conditions (TFA) to expose a primary amine for coupling with a carboxylic acid-containing fragment. Subsequently, the benzyl ester is cleaved by hydrogenolysis to reveal a second amine for further elaboration. This sequence is impossible with the Cbz/tBu analog, where the Cbz group would be lost during the final hydrogenation step, precluding late-stage functionalization of the azetidine nitrogen. The distinct deprotection conditions ensure chemoselectivity and high overall yields (>80% over two steps) [1].

Design of β-Turn and β-Sheet Peptidomimetics Leveraging Conformational Rigidity

X-ray crystallographic data confirm that the 1,5-disubstituted spiro[2.3]hexane scaffold adopts conformations suitable for mimicking β-turn (cis isomer) and β-sheet (trans isomer) secondary structures. The target compound’s pre-organized geometry reduces the conformational entropy penalty upon target binding by 2–4 kcal/mol relative to flexible diamines, leading to improved binding affinity and selectivity for targets such as GPCRs and ion channels [2]. This structural pre-organization is a key differentiator from flexible piperidine-based building blocks.

Diversification of Compound Libraries for CNS Drug Discovery

With a computed LogP of 2.92 and a TPSA of 67.87 Ų, the target compound resides within the optimal physicochemical space for CNS drug candidates. These properties facilitate passive blood-brain barrier penetration and reduce the need for additional lipophilic or prodrug modifications. In contrast, more polar analogs require synthetic manipulation to achieve comparable permeability, adding 2–3 synthetic steps and reducing overall library production throughput. The compound’s balanced polarity makes it an ideal scaffold for generating CNS-focused chemical libraries .

Quote Request

Request a Quote for Benzyl 1-{[(tert-butoxy)carbonyl]amino}-5-azaspiro[2.3]hexane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.